Home > Products > Screening Compounds P15393 > 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid - 933742-81-5

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid

Catalog Number: EVT-3305575
CAS Number: 933742-81-5
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propanoic acid is a heterocyclic carboxylic acid featuring a [, , ]triazolo[4,3-a]pyrazine core structure. This compound and its derivatives have emerged as important building blocks in the synthesis of various biologically active compounds, particularly those exhibiting potential as human renin inhibitors.

Synthesis Analysis

A practical and efficient synthetic scheme for 3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propanoic acid derivatives has been described. This method utilizes readily accessible 3-hydrazinopyrazin-2-ones as starting materials.

  • Step 1: Reaction of 3-hydrazinopyrazin-2-ones with succinic anhydride. This reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions for an extended period, around 12 hours.
  • Step 2: Cyclization of the intermediate product. The cyclization occurs spontaneously under the reaction conditions, leading to the formation of the desired 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid derivative.
Molecular Structure Analysis

The molecular structure of 3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propanoic acid consists of a central [, , ]triazolo[4,3-a]pyrazine ring system. This tricyclic core is substituted at the 3-position with a propanoic acid moiety. The structure allows for a variety of substitutions on the aromatic rings, which can be exploited to modulate the compound's physicochemical and biological properties.

Chemical Reactions Analysis
  • Amide Formation: The carboxylic acid functional group readily reacts with amines to form amides. This reaction is particularly useful for generating a library of structurally diverse amides with potentially enhanced pharmacological profiles. Typically, the carboxylic acid is first activated by converting it to a reactive intermediate, such as an imidazolide, using reagents like carbonyldiimidazole (CDI). The activated species then reacts with the desired amine to yield the corresponding amide. This reaction is usually performed in an inert solvent like anhydrous dioxane under reflux conditions.

  • Salt Formation: As a carboxylic acid, it can form salts with bases.

Mechanism of Action

While a specific mechanism of action for 3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propanoic acid is not detailed in the provided abstracts, its derivatives have shown potential as human renin inhibitors. This suggests that these molecules might exert their effects by binding to the active site of the renin enzyme, thereby inhibiting its catalytic activity.

Applications
  • Human Renin Inhibitors: Derivatives of 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid have demonstrated promising inhibitory activity against human renin, a key enzyme in the renin-angiotensin system, which plays a crucial role in regulating blood pressure. This finding highlights their potential as therapeutic agents for treating hypertension and other related cardiovascular diseases.

  • Lipid Metabolism Regulation: Research suggests that 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid derivatives may influence lipid metabolism and lipoprotein levels. This property warrants further investigation to explore their potential in managing dyslipidemia and associated metabolic disorders.

  • Glucose Metabolism Modulation: Preliminary evidence indicates that 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid derivatives might influence tissue sensitivity to glucose. Further studies are necessary to understand the underlying mechanisms and evaluate their potential in addressing insulin resistance and type 2 diabetes.

ω-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxylic acids and Amides

Compound Description: This class of compounds, including both the carboxylic acids and their corresponding amides, is investigated for its potential as pharmacological agents. [] Research highlights their possible impact on lipid metabolism, lipoprotein levels, purine metabolism, and tissue sensitivity to glucose. []

2-(8-Propyl-6-pyridin-3-yl-1,2,4-triazolo[4,3-a]pyrazin-3-yl)-3-pyridin-3-ylpropionic Acid Derivatives

Compound Description: This group of compounds represents potent human renin inhibitors. [] They incorporate a hydroxyethylene isostere replacing the scissile amide bond found in the natural renin substrate. [] These compounds demonstrate nanomolar IC50 values against human renin in vitro. Notably, compound 7d within this series exhibited a significant blood pressure reduction in a marmoset model, both via intravenous and oral administration. []

Relevance: These compounds share a common structural motif with 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid, specifically the presence of a [, , ]triazolo[4,3-a]pyrazine core. Both groups also feature a propionic acid substituent, although its position and substitution pattern differ. Despite these variations, the shared core structure and the presence of a propionic acid moiety suggest potential similarities in their binding affinities and biological activities, albeit potentially targeting distinct biological pathways.

9H-Cyclopentyl-7-ethyl-3-(thiophen-2-yl)-pyrazolo[3,4-c]-1,2,4-triazolo-5,6-dihydro-[4,3-a]pyridine

Compound Description: This compound acts as a potent and selective inhibitor of phosphodiesterase-4 (PDE-IV). []

3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605)

Compound Description: This compound serves as a selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor 2 (mGlu2). [] Preclinical studies demonstrate its antipsychotic potential with a favorable side effect profile compared to other mGlu2 modulators or agonists. []

2-[3-(1,2,3,6-Tetrahydro-4-2(methylphenyl)-pyridin-1-yl)-propyl]-1,2,4-triazolo[4,3-a]pyridin-3-(2H)-one (SCH 30497)

Compound Description: SCH 30497 is recognized for its analgesic properties across different animal models, showing efficacy against chemical, mechanical, and electrical pain stimuli. []

Relevance: This compound exhibits structural similarity to 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid through its shared [, , ]triazolo[4,3-a]pyridine core, suggesting a potential for shared chemical reactivity. Notably, both compounds feature a propyl chain, though their attachment points and functionalities differ.

Introduction and Contextual Frameworks

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid (CAS: 933742-81-5, C₉H₉N₃O₂, MW: 191.19 g/mol) represents a structurally specialized nitrogen-containing bicyclic heterocycle integrating a triazolopyridine core with a propanoic acid side chain [1] [7]. This hybrid architecture positions it at the intersection of privileged pharmacophores in medicinal chemistry and complex heterocyclic synthesis. Its systematic name and molecular identifiers (InChIKey: QGVSNCJYPULNLT-UHFFFAOYSA-N, Exact Mass: 191.069476538) underscore its defined chemical identity within pharmaceutical databases [1]. As a synthetic building block, it bridges historical applications of triazolopyridines in drug design with contemporary explorations of carboxylic acid-functionalized bioactive molecules, warranting detailed examination across chemical, biological, and taxonomic dimensions.

Historical Evolution of Triazolopyridine Scaffolds in Medicinal Chemistry

The triazolopyridine scaffold has evolved from academic curiosity to a cornerstone of therapeutic agents. Early synthetic efforts focused on structural mimicry of purines, exploiting the bioisosteric potential of the fused triazole-pyridine system [2] [8]. This foundational work enabled the development of landmark therapeutics:

  • Dapiprazole & Trazodone: Pioneering clinical agents demonstrating the scaffold’s adaptability for targeting diverse receptors (adrenergic and serotoninergic systems, respectively) [2].
  • Filgotinib: Illustrates scaffold utility in kinase inhibition (JAK1 selectivity) for inflammatory diseases [2].
  • TDP2 Inhibitors: Triazolopyridine derivatives like 17z (IC₅₀ <50 μM) exemplify modern applications in oncology via DNA repair pathway modulation [5].

Table 1: Evolution of Key Triazolopyridine-Based Therapeutics

EraCompoundTherapeutic TargetClinical/Biological Significance
1980sTrazodoneSerotonin receptorsAntidepressant action
1980sDapiprazoleα-Adrenergic receptorsReversal of mydriasis
2000sFilgotinibJAK1 kinaseRheumatoid arthritis treatment
2010s+TDP2 inhibitorsTyrosyl-DNA phosphodiesterase 2Chemosensitization in cancer therapy

The scaffold’s versatility stems from its balanced physiochemical properties: moderate log P values (1.5–3.5), hydrogen-bonding capacity (2–4 acceptors; 1–2 donors), and molecular weight compliance (<350 Da for core structures) [5] [8]. These attributes facilitate target engagement across biological systems—from CNS penetrants to anticancer agents—while enabling synthetic diversification at C3, C5, and C7 positions [2] [8]. Recent advances include microwave-assisted Suzuki couplings and regioselective cyclizations enhancing access to analogues like the 5-phenyl triazolopyrimidine bioisostere identified in TDP2 inhibitor optimization [5].

Significance of the Propanoic Acid Motif in Bioactive Molecule Design

The propanoic acid moiety (–CH₂–CH₂–COOH) in 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propanoic acid confers distinctive advantages for bioactivity optimization:

  • Conformational Flexibility: The ethylene linker balances rigidity and rotational freedom, enabling optimal positioning of the carboxylic acid for ionic/hydrogen-bond interactions with targets (e.g., enzymes, receptors) [6] [9].
  • Acid-Base Functionality: The carboxylic acid (pKₐ ~4.5) permits pH-dependent solubility and salt formation, enhancing formulation versatility [1].
  • Metabolic Stabilization: Compared to ester-containing precursors, the acid group reduces susceptibility to esterase-mediated hydrolysis, extending plasma half-life [6].
  • Molecular Recognition: Acts as a bioisostere for phosphates, sulfates, or tetrazoles, mimicking endogenous substrates in pathways like peptidoglycan synthesis [6] [9].

Table 2: Impact of Propanoic Acid Modifications on Bioactivity

Modification TypeBiological ConsequenceExample Application
Amidation (hydrazide)Enhanced antifungal activity vs. Candida auris (MIC 0.5–64 µg/mL)Antimicrobial hydrazides [6]
Cyclization (heterocycles)Improved broad-spectrum activity vs. ESKAPE pathogensPyrazole/pyrrole derivatives [6]
Metal chelationRadiolabeling potential for diagnostic imagingDOTA conjugates in oncology [9]

Evidence from structurally analogous 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrates profound activity shifts upon carboxylic acid derivatization: hydrazide 3 and hydrazones 14–16 exhibit potent activity against MRSA and VRE, while the parent acid shows minimal inhibition [6]. This underscores the pivotal role of the propanoic acid as a synthetic handle for prodrug strategies or targeted delivery.

Chemotaxonomic Classification Within Nitrogen-Containing Bicyclic Heterocycles

Chemotaxonomically, 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propanoic acid belongs to the [1,2,4]triazolo[4,3-a]pyridine subclass of fused bicyclic heterocycles. Key taxonomic markers include:

  • Ring Fusion Pattern: The triazole ring (positions 1-2-3-4-N) shares bonds with pyridine at [4,3-a], creating a planar 8π-electron system [8].
  • Bioisosteric Relationships:
  • Purines: Mimics adenine/guanine in kinase binding [8].
  • Triazolopyrimidines: Shares TDP2 inhibition despite regioisomeric differences (cf. compound 7a, IC₅₀ = 22.0 μM) [5].
  • Distinctiveness from Analogues:
  • Unlike triazolopyrimidines, the pyridine nitrogen enhances basicity (pKₐ 3.2 vs. <2 for pyrimidines) [8].
  • The C3-propanoic acid substitution differentiates it from simpler alkyl/aryl derivatives (e.g., unsubstituted 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, CID 81431) [4] [7].

Table 3: Comparative Chemotaxonomy of Nitrogen Bicyclic Heterocycles

ScaffoldRepresentative StructureKey Biological ActivitiesDistinctive Feature
[1,2,4]Triazolo[4,3-a]pyridine3-Propanoic acid derivativeAnticancer, antimicrobial, kinase inhibitionCarboxylic acid functionality at C3
[1,2,4]Triazolo[1,5-a]pyrimidineTDP2 inhibitor 7aDNA repair inhibition (IC₅₀ 22 μM)Pyrimidine N-atoms enhance H-bonding
Imidazo[1,2-a]pyridineZolimidine (gastroprotective)H⁺/K⁺-ATPase modulationBasic imidazole nitrogen
Pyrazolo[3,4-d]pyrimidineSildenafil (Viagra®)PDE5 inhibitionNon-planar conformation

This classification informs SAR development: electron-withdrawing groups at C5/C7 enhance anticancer activity, while the C3-propanoic acid enables targeting of polar binding pockets (e.g., metalloenzymes, ionic channels) [3] [8] [10].

Knowledge Gaps and Research Imperatives

Despite its potential, 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propanoic acid faces under-explored domains:

  • Synthetic Scalability: Current routes (e.g., condensation of diaminotriazoles with unsaturated ketones) suffer from regioselectivity issues and moderate yields (45–83%) [1] [5]. Microwave-assisted or flow-chemistry approaches remain unreported.
  • Target Deconvolution: While implicated in tubulin inhibition and TDP2 antagonism, rigorous mechanistic studies are absent [3] [5].
  • Structural Optimization:
  • Impact of C3-linker length (propanoic vs. acetic/butanoic acids) on potency/ADME.
  • Stereoselective synthesis: Effects of chiral centers introduced at propanoic acid C2.
  • Cellular Penetration: The carboxylic acid may limit membrane permeability in neutral pH environments; prodrugs (e.g., ester masks) warrant investigation [6] [9].
  • Polypharmacology Potential: Unexplored activities in neurodegeneration or immunomodulation, despite precedent from triazolopyridine cores [2] [8].

Priority research areas include: automated library synthesis via C–H activation, biophysical target engagement studies (SPR, crystallography), and in vivo profiling of lead analogues in resistant infection or oncology models.

Properties

CAS Number

933742-81-5

Product Name

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid

IUPAC Name

3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c13-9(14)5-4-8-11-10-7-3-1-2-6-12(7)8/h1-3,6H,4-5H2,(H,13,14)

InChI Key

QGVSNCJYPULNLT-UHFFFAOYSA-N

SMILES

C1=CC2=NN=C(N2C=C1)CCC(=O)O

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.